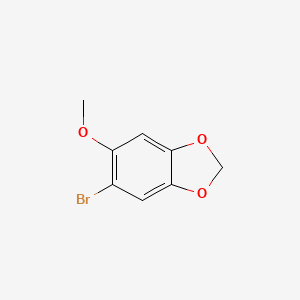
5-bromo-6-methoxy-1,3-dioxaindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxy-1,3-dioxaindane, also known as 5-Bromo-6-methoxy-1,3-dioxaindane-2-one, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohol, and organic solvents. It is a member of the class of compounds known as dioxaindanes, which are compounds containing a five-membered ring fused to a six-membered ring. 5-Bromo-6-methoxy-1,3-dioxaindane has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane has been studied for its potential applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of pharmaceuticals. It has also been studied for its potential applications in biochemistry and physiology, such as its ability to inhibit the enzyme acetylcholinesterase.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane is not yet fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased mental focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane have not yet been fully studied. However, it is believed to have a number of beneficial effects, including increased alertness, improved memory, and increased mental focus. It may also have the potential to improve cognitive performance and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane in laboratory experiments include its low cost and availability, its low toxicity, and its ability to act as a catalyst in organic reactions. The limitations of using 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane in laboratory experiments include its relatively short shelf life and its potential to cause irritation to the skin and eyes.
Orientations Futures
The potential future directions of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane research include further investigation into its mechanism of action, its potential applications in biochemistry and physiology, its potential use as a catalyst in organic reactions, and its potential use as a drug. Additionally, further research could be conducted into its potential side effects and its potential interactions with other compounds.
Méthodes De Synthèse
5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane can be synthesized through a number of different methods. One method involves the reaction of 5-bromo-6-methoxy-1,3-dioxane with an acid, such as hydrochloric acid, in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-6-methoxy-1,3-dioxaindane-2-one, which can then be purified by recrystallization. Another method involves the reaction of 5-bromo-6-methoxy-1,3-dioxane with an alcohol, such as methanol, in the presence of a base, such as potassium hydroxide. This reaction produces 5-bromo-6-methoxy-1,3-dioxaindane, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
5-bromo-6-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXBFLEQUHZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxybenzo[d][1,3]dioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

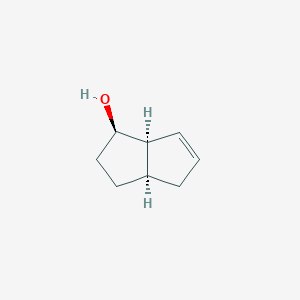

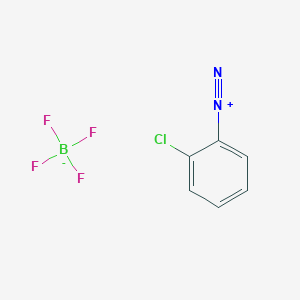
![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
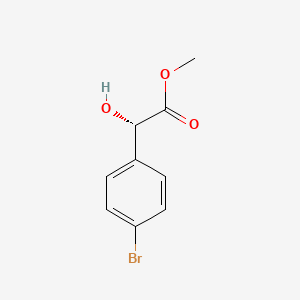



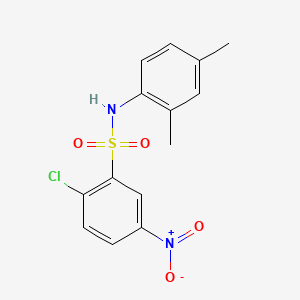

![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)